Guanylthiourea oxoglurate
Description
Guanylthiourea oxoglurate is a compound hypothesized to combine guanylthiourea (a sulfur-containing ligand with a guanidine moiety) and oxoglurate (a salt or ester of oxoglutaric acid).
Guanylthiourea is prominently utilized in polymeric resins for selective metal ion recovery, particularly silver (Ag(I)) and gold (Au(I)), due to its strong complexation abilities . It is synthesized via reactions involving guanylurea or guanylthiourea intermediates, as demonstrated in triazinone derivatives .
Oxoglurate derivatives, such as ornithine oxoglurate and arginine oxoglurate, are clinically employed in liver therapy to support hepatic function, though they may pose risks of drug-induced liver injury (DILI) in predisposed patients . These compounds are classified under "Liver Therapy, Lipotropics" in the WHO Anatomical Therapeutic Chemical (ATC) system .
Properties
CAS No. |
51264-11-0 |
|---|---|
Molecular Formula |
C7H12N4O5S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
diaminomethylidenethiourea;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C2H6N4S/c6-3(5(9)10)1-2-4(7)8;3-1(4)6-2(5)7/h1-2H2,(H,7,8)(H,9,10);(H6,3,4,5,6,7) |
InChI Key |
YDKOIPYFUDBZGY-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C(=O)C(=O)O.C(=NC(=S)N)(N)N |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O.C(=NC(=S)N)(N)N |
Other CAS No. |
51445-75-1 |
Synonyms |
gutimin-alpha-ketoglutarate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Metal Sorption Performance of Ligands
Key Findings:
- Complexation Mechanism: Guanylthiourea resins bind Ag(I) via coordination with three ligands per AgCl₄³⁻ complex, overcoming high chloride concentrations (4.0 M NaCl) .
- Selectivity: Guanylthiourea achieves separation factors exceeding 30 for Ag(I)/Cu(II), outperforming thiourea-based resins (SF = 19.68) .
- Applications: These resins are critical in recovering precious metals from industrial wastewater, with guanylthiourea showing recyclability in dynamic covalent networks .
Oxoglurate Derivatives vs. Other Liver Therapy Agents
Oxoglurate derivatives are compared below with common hepatoprotective drugs:
Table 2: Therapeutic Use and Risks of Liver Therapy Agents
Key Findings:
- Efficacy vs. Risk: Ornithine oxoglurate is effective in hepatic encephalopathy but may confound DILI diagnoses due to preexisting liver dysfunction in treated patients .
- Alternatives: Silymarin and glycyrrhizic acid are safer for long-term use but lack the ammonia-lowering specificity of oxoglurates .
Q & A
Basic Research Questions
Q. What established synthesis protocols exist for guanylthiourea oxoglurate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis protocols should detail reaction conditions (solvents, temperatures, catalysts) and purification steps (e.g., recrystallization or chromatography). To ensure reproducibility, include stoichiometric ratios, reaction kinetics, and spectral data (NMR, IR, mass spectrometry) for structural verification. Experimental sections must align with journal guidelines, such as those in the Beilstein Journal of Organic Chemistry, which emphasize transparency for replication .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- Chromatography : HPLC or GC for purity assessment.
- Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for bond vibrations.
- Elemental Analysis : Verify empirical formula consistency.
- Thermal Analysis : DSC/TGA to assess stability.
- Journals often require raw data in supplementary materials to validate claims .
Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Start with in vitro models:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ calculations) for target enzymes.
- Cell Viability Assays : MTT or resazurin assays in relevant cell lines.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Reference protocols from liver therapy studies (e.g., ornithine oxoglurate in ) for analogous methodologies .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacological data be systematically resolved?
- Methodological Answer : Conduct a systematic review per Cochrane Handbook guidelines:
- Define inclusion/exclusion criteria for studies.
- Use tools like PRISMA flow diagrams to map evidence.
- Apply meta-analysis to quantify effect sizes and heterogeneity.
- Address biases (e.g., publication bias via funnel plots) .
- Validate conflicting results through dose-replication studies and orthogonal assays (e.g., comparing in vitro vs. ex vivo models) .
Q. What advanced computational models are applicable for studying this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities and conformational changes.
- Docking Studies : Use software like AutoDock or Schrödinger to identify target interactions.
- QSAR Modeling : Corrogate structural features with bioactivity data.
- Ensure transparency by sharing simulation parameters (force fields, solvation models) in supplementary materials .
Q. How can researchers optimize experimental protocols for this compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate compound in buffers (pH 1–9) and monitor degradation via HPLC.
- Temperature Studies : Accelerated stability testing (40°C/75% RH) per ICH guidelines.
- Light Exposure : Assess photodegradation using USP-controlled light cabinets.
- Statistical tools (e.g., ANOVA) should validate reproducibility across batches .
Q. What strategies address challenges in this compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrins or liposomes for encapsulation.
- Salt Formation : Screen counterions (e.g., hydrochloride, sodium) to enhance aqueous solubility.
- Nanoparticle Formulation : Employ PLGA or chitosan-based carriers.
- Document solubility parameters (LogP, Hansen solubility coefficients) for reproducibility .
Methodological Best Practices
Q. How to design a robust literature review on this compound using academic databases?
- Methodological Answer :
- Keyword Strategy : Combine terms (e.g., "this compound synthesis" AND "pharmacokinetics").
- Database Selection : Use PubMed, Scopus, and Web of Science alongside Google Scholar, but verify results against indexed journals to mitigate errors (e.g., citation inaccuracies in Google Scholar ).
- Citation Tracking : Use tools like Connected Papers or Citation Chaser to map seminal studies.
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Logit models for EC₅₀/IC₅₀ estimation.
- Bootstrap Analysis : Quantify confidence intervals for small datasets.
- Outlier Detection : Apply Grubbs’ test or ROUT method.
- Report effect sizes with measures like Cohen’s d for clinical relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
